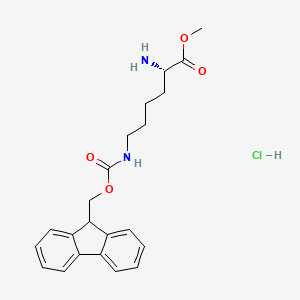

(S)-Methyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-Methyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride” is a compound with the molecular formula C25H33ClN2O4 . It is also known as Fmoc-Lys-OtBu.HCl . The compound is related to the family of fluorenylmethoxycarbonyl (Fmoc) protected amino acids .

Synthesis Analysis

The synthesis of this compound and related compounds often involves the application of the Arndt-Eistert protocol starting from commercially available Fmoc α-amino acids . This leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C25H32N2O4.ClH/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);1H/t22-;/m0./s1 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 461.0 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications

Anticancer Compound Development

A significant application of this compound is in the development of anticancer agents. Structural modifications, including the addition of functional groups found in this compound, have shown potential in inhibiting cancer cell growth and exerting antimetastatic effects. The attachment of various substituents can generate different structure-activity relationships, contributing to the effectiveness of these compounds in antimigration and antiproliferation activities (Liew et al., 2020).

Chemical Decontamination

The compound's structure is relevant in studies exploring the efficacy of decontamination procedures, particularly in contexts involving exposure to toxic substances like soman. Research has indicated that certain treatments, which might include derivatives of this compound, are effective in decontamination and providing protective effects against poisoning (Knez˘ević & Tadić, 1994).

Hydroaminomethylation of Oleochemicals

This compound plays a role in the hydroaminomethylation (HAM) process, particularly in modifications of vegetable oils. This chemical process involves grafting amines onto alkyl chains of vegetable oils, leading to the production of bio-based HAM-products with potential as monomers in polymer chemistry (Vanbésien et al., 2018).

Corrosion Inhibition

Derivatives of this compound, particularly those containing specific functional groups like amino, are investigated for their applications as corrosion inhibitors. These inhibitors show promise due to their ability to form stable chelating complexes with metallic surfaces, offering protection against corrosion (Verma et al., 2020).

Regulation of Methyl Balance

In biochemical research, the compound's relevance extends to studies on the regulation of methyl balance in humans. Its structure and derivatives are part of the metabolic pathways that facilitate crucial methylation reactions in the body, impacting various physiological processes (Brosnan et al., 2007).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of H-Lys(Fmoc)-OMe HCl is the amine group in organic synthesis . The compound is used as a protecting group for amines during peptide synthesis .

Mode of Action

H-Lys(Fmoc)-OMe HCl acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) .

Result of Action

The result of the action of H-Lys(Fmoc)-OMe HCl is the protection of the amine group during peptide synthesis, allowing for the selective assembly of amino acids into peptides . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .

Action Environment

The action of H-Lys(Fmoc)-OMe HCl is influenced by environmental factors such as pH and temperature. For instance, the Fmoc group is rapidly removed by a base, and this process can be influenced by the pH of the solution . Additionally, the compound exhibits pH-controlled ambidextrous gelation , which means it can form gels in both aqueous and organic environments at different pH values . This property is significant among gelators and can be leveraged in various applications .

properties

IUPAC Name |

methyl (2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(23)12-6-7-13-24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H/t20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSJCURWQOUTKB-BDQAORGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718458 |

Source

|

| Record name | Methyl N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201009-98-5 |

Source

|

| Record name | Methyl N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.